

# Application of 2-Amino-3,5-dichloropyridine in Agrochemical Synthesis

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## Compound of Interest

Compound Name: 2-Amino-3,5-dichloropyridine

Cat. No.: B145740

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## Introduction

**2-Amino-3,5-dichloropyridine** is a versatile halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its unique structural features, including the reactive amino group and the two chlorine substituents on the pyridine ring, provide multiple sites for chemical modification, making it an ideal precursor for the development of novel herbicides, fungicides, and insecticides. The presence of chlorine atoms often enhances the biological activity and metabolic stability of the final agrochemical product. This document provides detailed application notes and experimental protocols for the use of **2-Amino-3,5-dichloropyridine** in the synthesis of agrochemicals, with a focus on herbicidal pyridinesulfonamides.

## Synthesis of the Precursor: 2-Amino-3,5-dichloropyridine

A common method for the synthesis of **2-Amino-3,5-dichloropyridine** involves the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).<sup>[1]</sup> This method offers good yields and high purity of the final product.

## Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine[1]

Materials:

- 2-Amino-5-chloropyridine
- N-chlorosuccinimide (NCS)
- Dimethylformamide (DMF)
- Methanol
- Ethanol (for recrystallization)
- Round bottom flask
- Magnetic stirrer and heating mantle
- Thermometer
- Condenser
- Rotary evaporator
- Filtration apparatus

**Procedure:**

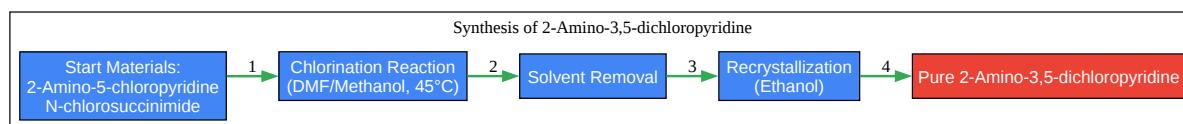
- In a round bottom flask equipped with a magnetic stirrer, thermometer, and condenser, dissolve 2-amino-5-chloropyridine in a mixture of DMF and methanol.
- Slowly add N-chlorosuccinimide to the solution while stirring. The molar ratio of 2-amino-5-chloropyridine to NCS is typically around 1:1.5 to 1:2.
- Heat the reaction mixture to a temperature between 40-50°C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the crude product by recrystallization from ethanol to yield pure **2-Amino-3,5-dichloropyridine**.
- Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data:

Reactant	Reagent	Solvent	Reaction Temperature	Reaction Time	Yield	Purity (GC)
2-Amino-5-chloropyridine	N-chlorosuccinimide	DMF/Methanol	45°C	5 hours	70.5%	98.20%

Diagram of Synthetic Workflow:



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Caption: Workflow for the synthesis of **2-Amino-3,5-dichloropyridine**.

## Application in Herbicide Synthesis: Pyridinesulfonylureas

**2-Amino-3,5-dichloropyridine** is a key intermediate in the synthesis of pyridinesulfonylurea herbicides. These herbicides are known to inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants, leading to plant growth inhibition and death. The general synthesis involves the reaction of **2-Amino-3,5-dichloropyridine** with a suitable sulfonyl isocyanate.

# General Experimental Protocol: Synthesis of N-((3,5-dichloropyridin-2-yl)aminocarbonyl)benzenesulfonamide

This protocol describes a representative synthesis of a pyridinesulfonylurea herbicide from **2-Amino-3,5-dichloropyridine** and benzenesulfonyl isocyanate.

## Materials:

- **2-Amino-3,5-dichloropyridine**
- Benzenesulfonyl isocyanate
- Anhydrous acetonitrile
- Dry glassware
- Magnetic stirrer
- Nitrogen atmosphere setup

## Procedure:

- In a dry, nitrogen-flushed round bottom flask, dissolve **2-Amino-3,5-dichloropyridine** in anhydrous acetonitrile.
- Slowly add a solution of benzenesulfonyl isocyanate in anhydrous acetonitrile to the stirred solution of **2-Amino-3,5-dichloropyridine** at room temperature.
- Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
- Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.
- If the product does not precipitate, remove the solvent under reduced pressure.

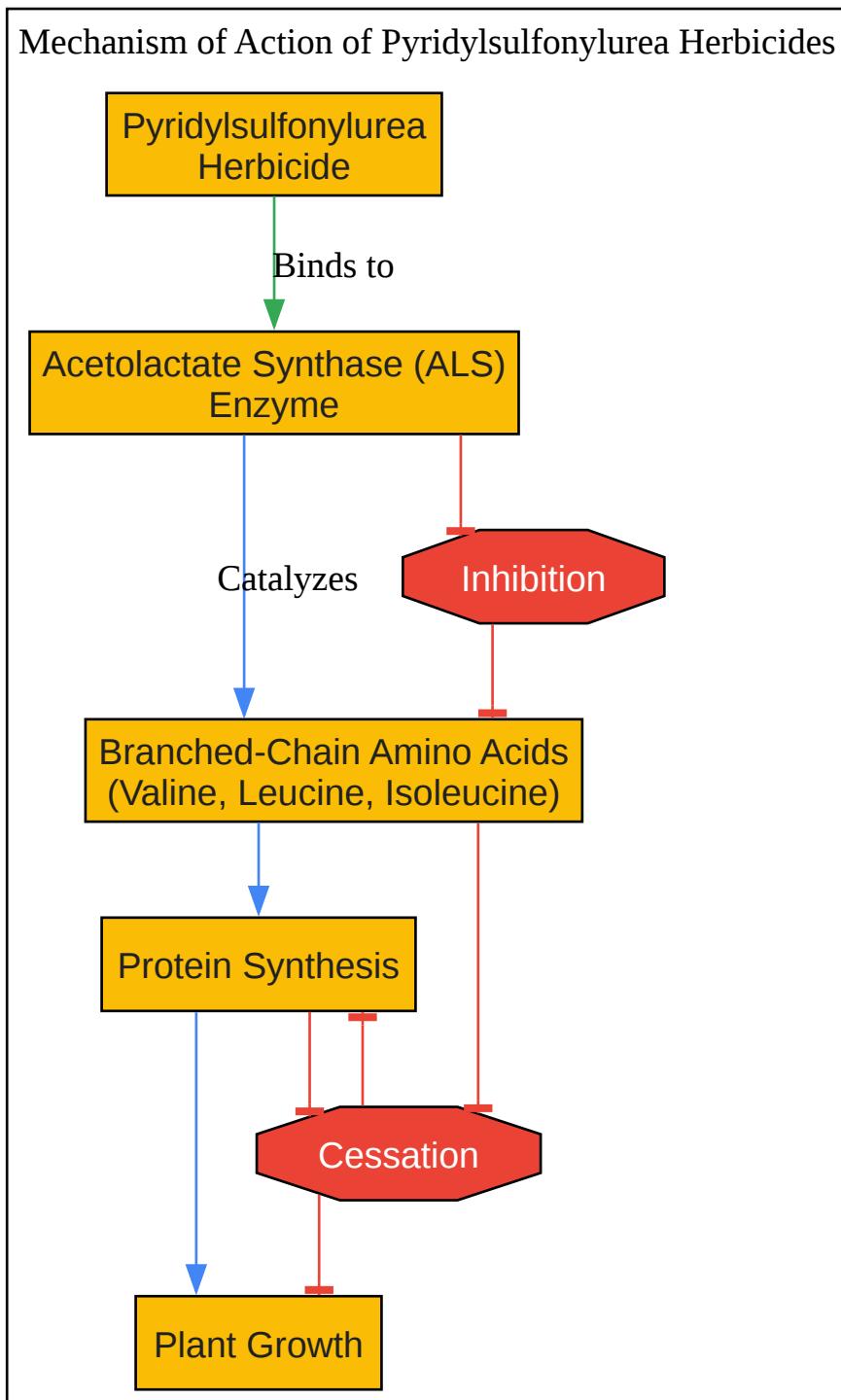
- Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
- The final product can be further purified by recrystallization if necessary.

**Quantitative Data (Representative):**

While specific data for the herbicidal activity of N-((3,5-dichloropyridin-2-yl)aminocarbonyl)benzenesulfonamide is not readily available in the searched literature, related pyridylsulfonylurea herbicides exhibit potent activity. For instance, some herbicidal pyridyl sulfonylureas show significant inhibition of weed growth at application rates as low as 37.5 g/ha.[\[2\]](#)

Herbicide Class	Target Weeds	Typical Application Rate
Pyridylsulfonylureas	Velvetleaf, Barnyard grass, Foxtail	30-75 g/ha

**Diagram of Herbicidal Action Pathway:**



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Caption: Inhibition of ALS by pyridylsulfonylurea herbicides.

Conclusion

**2-Amino-3,5-dichloropyridine** is a valuable and reactive intermediate for the synthesis of agrochemicals. Its application in the preparation of pyridinesulfonylurea herbicides demonstrates its importance in developing potent and selective crop protection agents. The provided protocols offer a foundation for researchers and professionals in the agrochemical industry to explore the synthesis of novel active ingredients based on this versatile pyridine derivative. Further research into the synthesis and biological evaluation of other classes of agrochemicals derived from **2-Amino-3,5-dichloropyridine** is warranted to fully exploit its potential in modern agriculture.

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